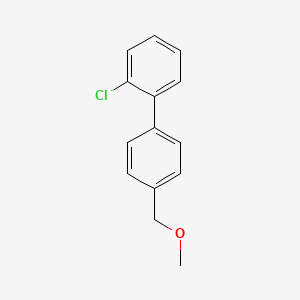

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-

Descripción

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- is a substituted biphenyl compound characterized by a chlorine atom at the 2-position of one phenyl ring and a methoxymethyl group (-CH2OCH3) at the 4'-position of the adjacent ring. The methoxymethyl substituent introduces steric bulk and polarity, distinguishing it from simpler derivatives like methoxy (-OCH3) or methyl groups. Such compounds are often explored in pharmaceutical and materials science research due to their tunable electronic and steric properties.

Propiedades

Número CAS |

109523-84-4 |

|---|---|

Fórmula molecular |

C14H13ClO |

Peso molecular |

232.70 g/mol |

Nombre IUPAC |

1-chloro-2-[4-(methoxymethyl)phenyl]benzene |

InChI |

InChI=1S/C14H13ClO/c1-16-10-11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,10H2,1H3 |

Clave InChI |

IVJFMDRPPCDFCM-UHFFFAOYSA-N |

SMILES canónico |

COCC1=CC=C(C=C1)C2=CC=CC=C2Cl |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Chloromethylation and Methoxymethylation

A classical approach involves chloromethylation of biphenyl derivatives followed by substitution to introduce the methoxymethyl group.

Chloromethylation : Biphenyl is reacted with chloromethylating agents such as paraformaldehyde and hydrochloric acid in the presence of zinc chloride catalyst. This reaction introduces chloromethyl groups at the 4,4'-positions or selectively at the 2-position depending on conditions. However, this method often yields mixtures of mono- and di-substituted products, requiring careful purification.

Methoxymethylation : The chloromethyl group can be converted to a methoxymethyl substituent by nucleophilic substitution with methanol or methoxide under controlled conditions.

Example from Patent CN105085159A :

- Biphenyl is reacted with 1,6-bis(chloromethoxy)hexane or 1,5-bis(chloromethoxy)pentane in the presence of zinc chloride catalyst at 50-60°C for 0.5-6.5 hours.

- The reaction mixture is washed sequentially with concentrated sulfuric acid, water, saturated sodium carbonate, and brine.

- Drying and solvent removal yield 4,4'-bis(chloromethyl)-1,1'-biphenyl, which can be further functionalized to introduce methoxymethyl groups.

- Yields reported are around 58-65% with melting points of 133-137°C.

Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly

Modern synthetic routes utilize palladium-catalyzed Suzuki coupling to construct the biphenyl core with pre-functionalized aromatic rings.

- Starting Materials : Aryl boronic acids (e.g., methylphenylboronic acid derivatives) and aryl halides (e.g., 4-bromotoluene or 2-chlorophenyl derivatives).

- Catalysts : Palladium or nickel catalysts, often tetrakis(triphenylphosphine)palladium(0).

- Conditions : Alkaline medium, typically aqueous base, under reflux or elevated temperature.

- Advantages : High selectivity, mild conditions, and the ability to introduce substituents such as chlorine and methoxymethyl groups on different rings before coupling.

Example from US20090176849A1 :

- Methylphenylboronic acid derivatives are coupled with substituted biphenyl halides.

- The process involves two steps: first coupling with an imidazole derivative, then Suzuki coupling with benzene derivatives.

- This method allows for the synthesis of complex biphenyl derivatives with high purity and good yields.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chloromethylation + Methoxymethylation | Biphenyl, paraformaldehyde, HCl, ZnCl2 catalyst | 50-60°C, 0.5-6.5 h, acid washes | 58-65 | Straightforward, uses simple reagents | Mixture of products, purification needed |

| Suzuki-Miyaura Cross-Coupling | Aryl boronic acids, aryl halides, Pd catalyst | Reflux, alkaline medium | 70-90 | High selectivity, mild conditions | Requires pre-functionalized substrates |

| Multi-step synthesis via hydroxymethyl intermediates | Biphenyl, thionyl chloride, intermediates | Multi-step, complex | ~61.5 | Controlled substitution | Complex, lower overall yield |

Research Findings and Notes

- The chloromethylation method, while classical, suffers from side reactions producing monosubstituted byproducts, necessitating careful purification.

- The use of zinc chloride as a Lewis acid catalyst is critical for activating the chloromethylation reaction and improving selectivity.

- Suzuki coupling methods provide a more versatile and efficient route to substituted biphenyls, allowing for the introduction of chlorine and methoxymethyl groups on separate aromatic rings before coupling, thus enhancing regioselectivity and yield.

- The methoxymethyl group is typically introduced via nucleophilic substitution of chloromethyl intermediates or by using methoxymethyl-protected boronic acids in coupling reactions.

- Purification techniques such as column chromatography on silica gel with n-hexane as eluent and monitoring by thin-layer chromatography (TLC) are standard for isolating the target compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are significant for this compound, particularly involving the chlorine atom. The chlorine can be replaced by various nucleophiles, such as amines or alcohols, under appropriate conditions. This reaction type is useful for introducing new functional groups that may improve the compound's interaction with biological targets.

Electrophilic Substitution Reactions

Although less common due to the presence of a chlorine atom, which is a deactivating group, electrophilic substitution can occur under specific conditions. The methoxymethyl group can influence the reactivity of the biphenyl ring, potentially directing electrophilic substitution to certain positions.

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura coupling, are versatile methods for forming carbon-carbon bonds. These reactions involve the use of palladium catalysts and can be employed to attach various aryl or alkyl groups to the biphenyl core, enhancing its diversity and potential applications .

Nucleophilic Substitution

| Reaction Type | Conditions | Products |

|---|---|---|

| SNAr with Amine | High temperature, polar aprotic solvent | 1,1'-Biphenyl, 2-amino-4'-(methoxymethyl)- |

| SNAr with Alcohol | Base, reflux | 1,1'-Biphenyl, 2-alkoxy-4'-(methoxymethyl)- |

Electrophilic Substitution

| Reaction Type | Conditions | Products |

|---|---|---|

| Friedel-Crafts Acylation | AlCl3, acyl chloride | 1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-acyl |

| Nitration | HNO3, H2SO4 | 1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-nitro |

Cross-Coupling Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, arylboronic acid, K2CO3 | 1,1'-Biphenyl, 2-aryl-4'-(methoxymethyl)- |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1,1'-biphenyl derivatives exhibit various biological activities:

- Enzyme Interaction : Studies have shown that these compounds can interact with enzymes and receptors in biological systems. The presence of chlorine and methoxy groups may enhance binding affinity to specific targets, potentially leading to increased biological activity.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against a range of pathogens, suggesting potential use in pharmaceutical applications.

Pharmaceutical Applications

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- has potential applications in drug development due to its biological activity. It can serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

Case Study : A study explored the compound's interaction with certain enzymes involved in metabolic pathways, revealing promising results for further drug development.

Material Science

The compound's structural properties make it a candidate for developing advanced materials. Its unique biphenyl structure allows for modifications that can enhance material properties such as electrical conductivity or thermal stability.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential lead compound for drug development |

| Material Science | Candidate for advanced materials with enhanced properties |

Environmental Science

Due to its chemical stability and reactivity, 1,1'-biphenyl derivatives are being investigated for their environmental impact and degradation pathways. Understanding these pathways is crucial for assessing their safety and ecological effects.

Mecanismo De Acción

The mechanism by which 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The position of chlorine significantly impacts physical states. For example, 26a (2-Cl) is an oil, whereas 26b (4-Cl) is a solid, likely due to differences in molecular symmetry and packing efficiency.

- Electronic Effects : Methoxymethyl (-CH2OCH3) groups enhance solubility compared to methoxy (-OCH3) due to increased alkyl chain flexibility. Trifluoromethyl (-CF3) and methylthio (-SCH3) groups introduce strong electron-withdrawing or donating effects, influencing reactivity and binding in pharmaceutical contexts.

Actividad Biológica

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- is an organic compound characterized by a biphenyl structure with a chlorine atom and a methoxymethyl group. Its molecular formula is C15H15ClO, and it has a molecular weight of approximately 232.71 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Research indicates that biphenyl derivatives can interact with various biological systems, including enzymes and receptors. The presence of chlorine and methoxy groups may enhance binding affinity to specific targets, potentially leading to increased biological activity. Interaction studies often utilize techniques such as molecular docking simulations and enzyme inhibition assays to assess these interactions.

Biological Activities

- Antimicrobial Activity : Compounds similar to 1,1'-biphenyl derivatives have shown antimicrobial properties. Studies suggest that the chlorinated biphenyls exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some biphenyl derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications in the biphenyl structure can lead to enhanced anticancer activity.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1,1'-Biphenyl | Two phenyl rings | Base structure for many derivatives |

| 2-Chlorobiphenyl | Chlorine at position 2 | Used as an industrial chemical |

| 4-Methoxybiphenyl | Methoxy group at position 4 | Exhibits different biological activity |

| 3-Chloro-4-methoxyphenol | Hydroxyl group present | Known for its antiseptic properties |

| Biphenyl-2-carboxylic acid | Carboxylic acid functional group | Potential use in pharmaceuticals |

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various biphenyl derivatives against multiple myeloma cell lines (RPMI 8226). The results indicated that certain derivatives exhibited IC50 values lower than 10 μM, suggesting significant cytotoxicity towards cancer cells while remaining non-toxic to normal B lymphocytes.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cytochrome P450 enzymes by chlorinated biphenyls. The study utilized fluorescence polarization assays to measure enzyme activity and found that specific substitutions on the biphenyl ring could enhance inhibitory potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1'-biphenyl derivatives with chloro and methoxymethyl substituents?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core. For the 2-chloro substituent, halogenation of the biphenyl precursor using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions is effective. The methoxymethyl group at the 4'-position can be introduced via nucleophilic substitution or Mitsunobu reactions using methoxymethyl chloride or related reagents . Characterization should include ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity (>95%) .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) during characterization?

- Methodological Answer : Contradictions in spectral data often arise from impurities or solvent effects. For example, unexpected peaks in NMR may indicate residual solvents or byproducts. Use deuterated solvents (e.g., CDCl₃) and repeat experiments under anhydrous conditions. Cross-validate with high-resolution mass spectrometry (HRMS) and compare computational NMR predictions (e.g., DFT-based simulations) to resolve ambiguities .

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

- Methodological Answer : Accelerated stability studies under thermal (e.g., 40–60°C) and photolytic (UV light) stress are essential. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., demethylation or hydrolysis of the methoxymethyl group). Kinetic analysis using Arrhenius plots can predict shelf-life .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic and steric effects of the chloro and methoxymethyl substituents?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model substituent effects on electron density and frontier molecular orbitals (HOMO/LUMO). For example, the chloro group’s electron-withdrawing nature lowers HOMO energy, affecting reactivity in electrophilic substitutions. The methoxymethyl group’s steric bulk can be quantified using molecular volume calculations .

Q. What strategies optimize crystal growth for X-ray diffraction studies of halogenated biphenyls?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMF/EtOH mixtures) promotes single-crystal formation. For halogenated derivatives, heavy-atom effects (Cl) enhance X-ray scattering. Hirshfeld surface analysis can map intermolecular interactions (e.g., C–H⋯O or halogen bonding) influencing crystal packing .

Q. How do steric and electronic factors influence regioselectivity in further functionalization (e.g., cross-coupling)?

- Methodological Answer : The 2-chloro group directs electrophilic substitutions to the para position due to its -I effect. For cross-coupling (e.g., Buchwald-Hartwig amination), steric hindrance from the methoxymethyl group may require bulky ligands (e.g., XPhos) to improve catalyst turnover. Kinetic studies under varying Pd catalyst loads can quantify steric limitations .

Experimental Design & Data Interpretation

Q. What controls are necessary to ensure reproducibility in biphenyl derivative synthesis?

- Methodological Answer : Standardize reaction parameters:

- Temperature : Use jacketed reactors for precise thermal control (±2°C).

- Oxygen sensitivity : Employ Schlenk lines for air-sensitive steps (e.g., Grignard additions).

- Catalyst batch : Pre-activate Pd catalysts (e.g., Pd(PPh₃)₄) to mitigate variability .

Q. How can researchers resolve conflicting data between experimental and computational bond-length measurements?

- Methodological Answer : Discrepancies in bond lengths (e.g., C–Cl vs. C–O) may arise from crystal packing forces not modeled in gas-phase DFT. Compare X-ray data with solid-state DFT simulations (e.g., CRYSTAL17) incorporating periodic boundary conditions .

Safety & Toxicity Considerations

Q. What protocols mitigate risks associated with handling chlorinated biphenyl intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.